2-Phenyl-6-trifluoromethyl-4-quinolinol
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Overview
Description
2-Phenyl-6-trifluoromethyl-4-quinolinol is a chemical compound with the molecular formula C16H10F3NO and a molecular weight of 289.25 g/mol . It is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-trifluoromethyl-4-quinolinol typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate . This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into the desired quinolinol derivative through various chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-trifluoromethyl-4-quinolinol undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-Phenyl-6-trifluoromethyl-4-quinolinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-6-trifluoromethyl-4-quinolinol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4-quinolinol: Similar in structure but lacks the phenyl group at the 2-position.
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar in structure but has a hydroxy group at the 4-position and a trifluoromethyl group at the 7-position.
Uniqueness
2-Phenyl-6-trifluoromethyl-4-quinolinol is unique due to the presence of both a phenyl group at the 2-position and a trifluoromethyl group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1070879-74-1 |
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Molecular Formula |
C16H10F3NO |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
2-phenyl-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)11-6-7-13-12(8-11)15(21)9-14(20-13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChI Key |
FGLYTPRBYYOJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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